2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and ethoxy group may also play roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another heterocyclic compound with a bromine atom and an amino group.
2-Amino-5-bromophenol: Contains a bromine atom and an amino group on a phenol ring.
2-Amino-5-bromobenzoic acid: Features a bromine atom and an amino group on a benzoic acid ring.
Uniqueness
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. The combination of the bromine atom and the ethoxy group further enhances its chemical reactivity and potential biological activity.
Properties
CAS No. |
430464-20-3 |
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Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16) |
InChI Key |
RYHFNPZVJJOWFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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